Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro-

Description

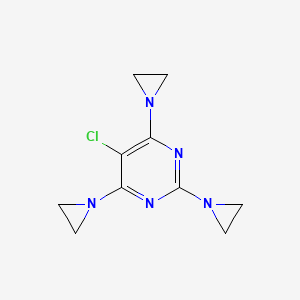

Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- (hereafter referred to as the "target compound"), is a pyrimidine derivative featuring three aziridinyl groups at positions 2, 4, and 6, and a chlorine atom at position 5. Aziridine, a three-membered heterocyclic ring with one nitrogen atom, is highly strained, making it reactive in alkylation reactions. The 5-chloro substituent may further modulate reactivity by influencing electron density on the pyrimidine ring.

Properties

CAS No. |

13922-83-3 |

|---|---|

Molecular Formula |

C10H12ClN5 |

Molecular Weight |

237.69 g/mol |

IUPAC Name |

2,4,6-tris(aziridin-1-yl)-5-chloropyrimidine |

InChI |

InChI=1S/C10H12ClN5/c11-7-8(14-1-2-14)12-10(16-5-6-16)13-9(7)15-3-4-15/h1-6H2 |

InChI Key |

KLGFLRLLTLZESG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=C(C(=NC(=N2)N3CC3)N4CC4)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,4,6-Trichloropyrimidine

Overview

The synthesis of 2,4,6-trichloropyrimidine is the foundational step in preparing the target compound. This intermediate is typically prepared by chlorination of barbituric acid using phosphorus oxychloride (POCl₃), often in the presence of catalysts or additives such as dimethylaniline or N,N-dimethylformamide (DMF).

Chlorination of Barbituric Acid with Phosphorus Oxychloride

Reaction Conditions and Procedure

- Starting materials: Barbituric acid and phosphorus oxychloride.

- Catalysts/additives: N,N-dimethylformamide (preferred), dimethylaniline (alternative).

- Temperature: Initial mixing at 20–30 °C, followed by reflux at 105–115 °C for 1–3 hours.

- Work-up: Removal of excess POCl₃ by distillation, extraction with ethers (e.g., diethyl ether), drying over anhydrous magnesium sulfate, and purification by vacuum distillation.

Reaction Scheme

$$

\text{Barbituric acid} + \text{POCl}_3 \xrightarrow[\text{DMF}]{105-115^\circ C} \text{2,4,6-trichloropyrimidine} + \text{by-products}

$$

Detailed Experimental Data from Patent CN1803778A

| Embodiment | Barbituric Acid (g, mol) | POCl₃ (g, mol) | DMF (g, mol) | Reaction Time (h) | Product Yield (%) | Purity (GC) (%) | Refractive Index (nD20) |

|---|---|---|---|---|---|---|---|

| 1 | 153.6 (1.2) | 736.0 (4.8) | 22 (0.3) | 1–3 | 80 | 99.2 | 1.5678 |

| 2 | 153.6 (1.2) | 736.0 (4.8) | 22 (0.3) | 3.0 | 77 | 99.1 | 1.5679 |

| 3 | 153.6 (1.2) | 782.0 (5.1) | 47.5 (0.65) | 2.5 | Not specified | Not specified | Not specified |

Alternative Process Using Dimethylaniline Catalyst (US5898073A and US5712394A)

- Barbituric acid reacts with POCl₃ in the presence of dimethylaniline.

- The reaction mixture is worked up under aqueous conditions, which poses safety and environmental challenges due to wastewater containing phosphates and amines.

- Yield based on barbituric acid is approximately 85% theoretically, but practical yields may be lower (59–85%) depending on catalyst amounts.

- A two-step chlorination process can be used where initial reaction with POCl₃ is followed by treatment with phosphorus pentachloride (PCl₅) or a mixture of phosphorus trichloride (PCl₃) and chlorine to improve yield and purity.

- The process avoids formation of 2,4,5,6-tetrachloropyrimidine and minimizes hydrolysis by careful control of conditions.

- Non-aqueous work-up by distillation reduces wastewater production and simplifies isolation.

Functionalization to Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro-

Substitution of Chlorine Atoms with Aziridinyl Groups

- The three chlorine atoms at positions 2, 4, and 6 of the pyrimidine ring in 2,4,6-trichloropyrimidine are substituted by aziridinyl groups.

- This is typically achieved by nucleophilic substitution using aziridine or aziridinyl-containing reagents under controlled conditions.

- The chlorine at position 5 remains intact, resulting in the target compound Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- .

Reaction Conditions

- The substitution is carried out under mild to moderate heating.

- Solvents such as polar aprotic solvents (e.g., dimethylformamide) are preferred to facilitate nucleophilic substitution.

- Reaction times and temperatures vary depending on reagent concentrations and desired conversion.

Research Findings

- Literature on direct synthesis of the tris(aziridinyl) derivative is limited; however, the general approach follows classical nucleophilic aromatic substitution on halogenated pyrimidines.

- The presence of aziridine groups imparts reactivity useful in medicinal chemistry and polymer cross-linking.

- Careful control of reaction parameters is necessary to avoid ring-opening or polymerization of aziridine moieties.

Summary Table of Preparation Methods

| Step | Method/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Chlorination of barbituric acid with POCl₃ + DMF | 105–115 °C reflux, 1–3 h, non-aqueous work-up | 77–80 | >99 | Preferred industrial method; solvent recovery and distillation used |

| Chlorination with POCl₃ + dimethylaniline (aqueous work-up) | 20–80 °C, 1–3 h, aqueous extraction | 59–85 | Not specified | Generates wastewater; requires amine recovery |

| Two-step chlorination with POCl₃ then PCl₅ or PCl₃ + Cl₂ | Sequential chlorination at 20–80 °C | 80–95 | High | Higher yield and purity; avoids over-chlorination |

| Nucleophilic substitution with aziridine | Polar aprotic solvent, moderate heat | Not specified | Not specified | Produces target tris(aziridinyl) derivative |

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the removal of the chlorine atom or the modification of the aziridinyl groups.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- involves its interaction with specific molecular targets and pathways. The aziridinyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The chlorine atom may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Aziridinyl vs. Chloro Substituents :

- 4-(1-Aziridinyl)-6-chloro-2-(2-naphthalenyl)pyrimidine (CAS 64398-20-5) shares a single aziridinyl group and a chloro substituent but includes a bulky naphthalenyl group.

- 2,4,6-Trichloro-5-ethylpyrimidine (CAS 20401-33-6) replaces aziridinyl groups with chlorine atoms. Chloro substituents act as strong electron-withdrawing groups, increasing the pyrimidine ring’s electrophilicity.

Functional Group Diversity :

- 5-Bromo-2-chloropyrimidin-4-amine () contains bromine and amino groups. The amino group enables hydrogen bonding, enhancing solubility and interactions with enzymes, while bromine’s steric bulk may hinder reactivity compared to the target compound’s aziridinyl groups .

- However, the methyl and pyrazolyl substituents reduce ring strain, resulting in lower reactivity than aziridine-containing analogs .

Data Tables

Table 1: Substituent Effects on Pyrimidine Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 2,4,6-Tris(1-aziridinyl)-5-chloropyrimidine | 3× aziridinyl, 1× Cl | ~280 (estimated) | High alkylation potential, DNA crosslinker |

| 4-(1-Aziridinyl)-6-chloro-2-naphthalenylpyrimidine | 1× aziridinyl, 1× Cl, 1× naphthalenyl | 281.74 | Aromatic stacking, moderate reactivity |

| 2,4,6-Trichloro-5-ethylpyrimidine | 3× Cl, 1× ethyl | 211.48 | Electrophilic, suited for nucleophilic substitution |

| 5-Bromo-2-chloropyrimidin-4-amine | 1× Br, 1× Cl, 1× NH2 | 223.45 | Hydrogen bonding, enzyme inhibition |

Biological Activity

Pyrimidine derivatives are significant in medicinal chemistry due to their diverse biological activities. Among these, Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article synthesizes findings from various studies to outline the biological activity of this compound.

Chemical Structure and Properties

The compound Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- is characterized by its unique structure that includes three aziridine rings and a chlorine substituent at the 5-position of the pyrimidine ring. The presence of aziridine moieties contributes to its biological efficacy by potentially interacting with various cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| H12 | MGC-803 | 2.1 | Induces apoptosis and G2/M phase arrest |

| HCT-116 | HCT-116 | 0.53 | Inhibits tubulin polymerization |

| T47D | T47D | 3.49 | Induces cell cycle arrest |

The compound H12 , derived from a similar pyrimidine structure, demonstrated a potent ability to induce apoptosis and disrupt the cell cycle in MGC-803 cells by targeting the ERK signaling pathway . This pathway is crucial for cell proliferation and survival, indicating that Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- may exert similar effects.

The biological activity of pyrimidine derivatives often involves multiple mechanisms:

- Inhibition of Signaling Pathways : Compounds have been shown to inhibit pathways like ERK and AKT, leading to reduced phosphorylation levels that are critical for cancer cell survival .

- Cell Cycle Arrest : Many pyrimidines induce cell cycle arrest at various phases (G2/M or S phase), which is essential for halting the proliferation of cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, further promoting apoptosis .

Antiviral Activity

Emerging research also points to antiviral properties associated with pyrimidine derivatives. For instance, certain compounds have shown efficacy against viral infections by inhibiting viral replication and enhancing host immune responses .

Case Studies

Several case studies illustrate the effectiveness of pyrimidine derivatives in clinical settings:

- A study on thiazolidin-4-one clubbed pyrimidines reported significant cytotoxicity against HepG2 and PC3 cells, highlighting their potential as anticancer agents .

- Another investigation into aziridine-containing compounds revealed substantial inhibition of cervical carcinoma cells (HeLa) and endometrial adenocarcinoma cells (Ishikawa), indicating broad-spectrum anticancer activity .

Safety Profile

Safety assessments conducted on similar compounds indicate a favorable toxicity profile. For example, studies showed no acute toxicity in animal models when administered at high doses (up to 2000 mg/kg) . This suggests that Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- may also possess a good safety margin for therapeutic use.

Q & A

Basic: What synthetic methodologies are recommended for introducing aziridinyl groups at the 2, 4, and 6 positions of 5-chloropyrimidine?

Effective strategies involve nucleophilic substitution reactions using aziridine under controlled basic conditions. For example, activating the pyrimidine ring via chlorination (using agents like POCl₃) followed by displacement with aziridine. This approach is analogous to methods used in introducing amino groups via chloro intermediates, as demonstrated in the synthesis of 5-bromo-2-chloropyrimidin-4-amine through nitro reduction and substitution .

Basic: How can the purity and structural integrity of the compound be validated after synthesis?

Combine X-ray crystallography (to confirm molecular packing and hydrogen-bonding interactions as in ), NMR spectroscopy (for substituent positioning), and high-resolution mass spectrometry. For example, crystallographic analysis revealed a planar pyrimidine ring with intermolecular N–H···N hydrogen bonds stabilizing the structure .

Advanced: How do steric and electronic factors influence the reactivity of the aziridinyl groups in nucleophilic environments?

The strained aziridinyl rings exhibit high electrophilicity, but steric hindrance from multiple substituents may reduce reaction rates. Computational modeling (e.g., DFT calculations) can predict reactive sites, while kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) provide empirical validation. Comparative studies with mono-aziridinyl analogs (e.g., from pyrimidine derivatives in ) highlight substituent effects.

Advanced: What analytical approaches resolve contradictions in reported biological activity data for this compound?

Cross-validate assays using orthogonal methods:

- In vitro alkylation assays (e.g., spectrophotometric quantification of thiol adducts).

- Cell-based cytotoxicity profiling (IC₅₀ comparisons across cell lines).

- Mechanistic studies (e.g., gel electrophoresis for DNA interstrand crosslinking analysis).

Discrepancies may arise from impurities (e.g., unreacted aziridine), which can be identified via HPLC-MS .

Basic: What are the optimal conditions for recrystallizing this compound to achieve high yield and purity?

Recrystallization from polar aprotic solvents like acetonitrile (as used in for a related pyrimidine derivative) at reduced temperatures minimizes decomposition. Slow cooling promotes crystal formation, while solubility tests at incremental temperatures guide solvent selection.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the antitumor efficacy of this compound?

Systematically vary substituents at positions 2, 4, and 6 (e.g., replacing aziridinyl with morpholino or piperazinyl groups) and assess alkylation potency via:

- In vitro DNA binding assays.

- Tumor cell proliferation inhibition screens.

- Comparative molecular field analysis (CoMFA) to correlate substituent properties with activity .

Advanced: What spectroscopic techniques are most effective for monitoring aziridinyl ring-opening reactions in solution?

Use real-time NMR in deuterated DMSO to track proton environment changes during ring opening. FT-IR spectroscopy identifies N–H stretching vibrations post-reaction. Mass spectrometry confirms intermediate adducts, as applied in studies of analogous pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.